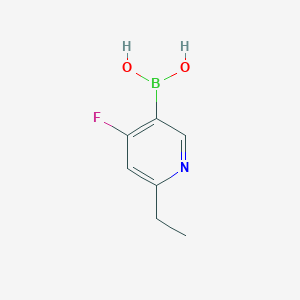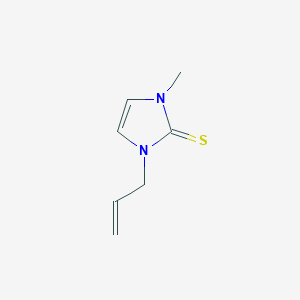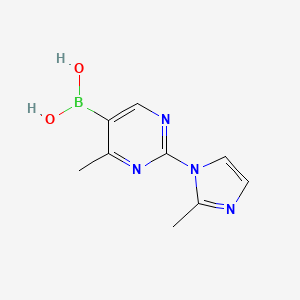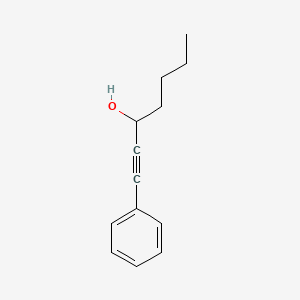![molecular formula C18H18ClN7O3 B14092131 2-[7-(3-chlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide](/img/structure/B14092131.png)
2-[7-(3-chlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C18H18ClN7O3 is a complex organic molecule This compound is characterized by its unique structure, which includes a combination of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C18H18ClN7O3 typically involves multiple steps, each requiring specific reaction conditions. The process often begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes may include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Substitution Reactions: These reactions involve the replacement of one functional group in a molecule with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and are often used to modify the oxidation state of specific atoms within the molecule.
Industrial Production Methods
In an industrial setting, the production of C18H18ClN7O3 may involve large-scale chemical reactors and specialized equipment to ensure the purity and yield of the final product. The process may include:
Batch Processing: This method involves the production of the compound in discrete batches, with each batch undergoing the same series of reactions.
Continuous Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for the constant production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
C18H18ClN7O3: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of an oxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of a reduced compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions involving C18H18ClN7O3 often require specific reagents and conditions, such as:
Oxidizing Agents: These reagents, such as potassium permanganate or hydrogen peroxide, are used to facilitate oxidation reactions.
Reducing Agents: These reagents, such as sodium borohydride or lithium aluminum hydride, are used to facilitate reduction reactions.
Catalysts: These substances, such as palladium or platinum, are used to increase the rate of chemical reactions without being consumed in the process.
Major Products
The major products formed from the reactions of C18H18ClN7O3 depend on the specific reaction conditions and reagents used. Common products may include various oxidized or reduced forms of the compound, as well as substituted derivatives.
Aplicaciones Científicas De Investigación
C18H18ClN7O3: has a wide range of applications in scientific research, including:
Chemistry: The compound is often used as a reagent or intermediate in organic synthesis, allowing for the preparation of more complex molecules.
Biology: The compound may be used in the study of biological processes, such as enzyme activity or cellular metabolism.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound may be used in the production of various industrial products, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which C18H18ClN7O3 exerts its effects often involves specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, thereby affecting various biochemical processes.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, thereby modulating cellular signaling pathways.
Gene Expression: The compound may affect the expression of specific genes, thereby influencing cellular function and behavior.
Comparación Con Compuestos Similares
C18H18ClN7O3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C17H17ClN6O3: This compound has a similar structure but with one less carbon and nitrogen atom.
C18H18BrN7O3: This compound has a similar structure but with a bromine atom instead of chlorine.
C18H18ClN7O2: This compound has a similar structure but with one less oxygen atom.
The unique combination of atoms in C18H18ClN7O3 gives it distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C18H18ClN7O3 |
|---|---|
Peso molecular |
415.8 g/mol |
Nombre IUPAC |
2-[7-[(3-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide |
InChI |
InChI=1S/C18H18ClN7O3/c1-10-7-24-14-15(21-17(24)26(22-10)9-13(20)27)23(2)18(29)25(16(14)28)8-11-4-3-5-12(19)6-11/h3-6H,7-9H2,1-2H3,(H2,20,27) |
Clave InChI |
JABVWLXRZNTAOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acrylamide](/img/structure/B14092054.png)
![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14092055.png)
![4-[3-(Hydroxymethyl)-6-(3-hydroxyprop-1-enyl)-2,3-dihydro-1,4-benzodioxin-2-yl]benzene-1,2-diol](/img/structure/B14092056.png)
![methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate](/img/structure/B14092061.png)


![9-(5-Methyl-1,2-oxazol-3-yl)-8-(4-methylphenyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14092076.png)
![(E)-7-(but-2-en-1-yl)-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14092110.png)
![1-(3-Methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092113.png)
![2-Pentenoic acid, 4-amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-, ethyl ester, (2E,4S)-](/img/structure/B14092116.png)


![4-(2-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092129.png)

